6-(4-Methylphenyl)-5-[(E)-phenyldiazenyl]pyridazine-3,4-dione
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Overview
Description
6-(4-Methylphenyl)-5-[(E)-phenyldiazenyl]pyridazine-3,4-dione is a heterocyclic compound that features a pyridazine ring substituted with a 4-methylphenyl group and a phenyldiazenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Methylphenyl)-5-[(E)-phenyldiazenyl]pyridazine-3,4-dione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 4-methylphenylhydrazine with a suitable diketone, followed by cyclization to form the pyridazine ring. The reaction conditions often include the use of acidic or basic catalysts and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
6-(4-Methylphenyl)-5-[(E)-phenyldiazenyl]pyridazine-3,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the azo group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and the pyridazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings or the pyridazine ring.
Scientific Research Applications
6-(4-Methylphenyl)-5-[(E)-phenyldiazenyl]pyridazine-3,4-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(4-Methylphenyl)-5-[(E)-phenyldiazenyl]pyridazine-3,4-dione involves its interaction with molecular targets such as enzymes, receptors, or DNA. The compound may exert its effects by binding to these targets and modulating their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
6-(4-Methylphenyl)pyridazine-3,4-dione: Lacks the phenyldiazenyl group, which may result in different chemical and biological properties.
5-[(E)-Phenyldiazenyl]pyridazine-3,4-dione: Lacks the 4-methylphenyl group, which can affect its reactivity and applications.
6-Phenyl-5-[(E)-phenyldiazenyl]pyridazine-3,4-dione: Substituted with a phenyl group instead of a 4-methylphenyl group, leading to variations in its properties.
Uniqueness
6-(4-Methylphenyl)-5-[(E)-phenyldiazenyl]pyridazine-3,4-dione is unique due to the presence of both the 4-methylphenyl and phenyldiazenyl groups, which confer specific chemical reactivity and potential biological activities. This combination of substituents makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
400781-38-6 |
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Molecular Formula |
C17H12N4O2 |
Molecular Weight |
304.30 g/mol |
IUPAC Name |
6-(4-methylphenyl)-5-phenyldiazenylpyridazine-3,4-dione |
InChI |
InChI=1S/C17H12N4O2/c1-11-7-9-12(10-8-11)14-15(16(22)17(23)21-19-14)20-18-13-5-3-2-4-6-13/h2-10H,1H3 |
InChI Key |
UPFFZCPTLGFWRV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=O)C(=O)N=N2)N=NC3=CC=CC=C3 |
Origin of Product |
United States |
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